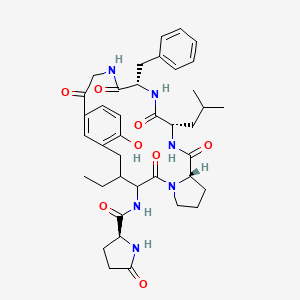

Terpendole I

Overview

Description

Synthesis Analysis

The synthesis of terpendole derivatives, including terpendole E, has been achieved through complex synthetic routes that highlight the challenges and innovations in the field of organic synthesis. For instance, the synthesis of (±)-terpendole E involved a 13-step sequence starting from a known tricyclic dihydroxy ketone, employing key transformations such as diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and a palladium-mediated two-step construction of the indole ring moiety (Teranishi, T., Murokawa, T., Enomoto, M., & Kuwahara, S., 2015).

Molecular Structure Analysis

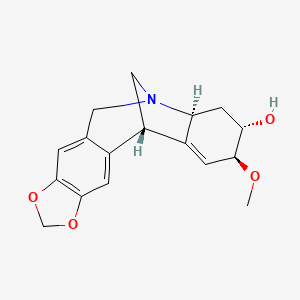

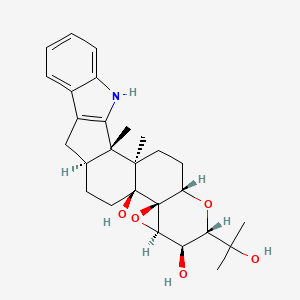

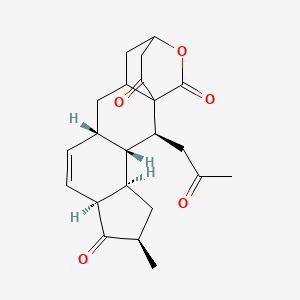

The molecular structure of terpendoles, including A, B, C, and D, reveals a common diterpene and indole moieties framework. Key structural features include an additional isoprenyl unit connected via oxygen atoms of their diterpene moieties. The relative stereochemistry of these compounds has been elucidated through nuclear Overhauser effect (NOE) experiments and X-ray crystallographic analysis, showcasing the intricacy of their molecular architecture (Huang, X., Nishida, H., Tomoda, H., Tabata, N., Shiomi, K., Yang, D., Takayanagi, H., & Ōmura, S., 1995).

Chemical Reactions and Properties

Terpendoles undergo various chemical reactions that highlight their reactive nature and the potential for further derivatization. The structure-activity relationships of Terpendole E and its natural derivatives have been studied, indicating the significance of the paspaline-like indole-diterpene skeleton for biological activity and how modifications influence their properties (Nagumo, Y., Motoyama, T., Hayashi, T., Hirota, H., Aono, H., Kawatani, M., Osada, H., & Usui, T., 2017).

Physical Properties Analysis

The physical properties of terpendoles, such as solubility, melting points, and optical activity, are closely related to their complex molecular structure. These properties are essential for understanding the behavior of terpendoles in biological systems and for their practical handling in the laboratory. Although specific studies on Terpendole I's physical properties are not directly cited here, the general methodologies applied to terpenes can provide a framework for such analyses.

Chemical Properties Analysis

Terpendoles' chemical properties, including reactivity towards various reagents, stability under different conditions, and their ability to undergo specific chemical transformations, are key to their biological activity and potential applications. The modular synthesis of terpenes, leveraging modern methodologies such as nickel-catalyzed electrochemical sp2–sp3 decarboxylative coupling reactions, underscores the evolving landscape of terpene chemistry, enabling the assembly of complex natural products from simpler building blocks (Harwood, S. J., Palkowitz, M. D., Gannett, C. N., Perez, P., Yao, Z., Sun, L., Abruña, H., Anderson, S., & Baran, P., 2022).

Scientific Research Applications

1. Inhibitory Mechanism and Structure-Activity Relationships

- Terpendole E, a derivative of Terpendole I, is known for its unique ability to inhibit the mitotic kinesin Eg5, a key protein in cell division. This compound has a distinct binding site and inhibitory mechanism compared to other L5 loop-binding type Eg5 inhibitors. The structure-activity relationships of natural TerE derivatives, including Terpendole I, reveal the significance of the paspaline-like indole-diterpene skeleton for Eg5 inhibition (Nagumo et al., 2017).

2. Biosynthetic Gene Cluster and Production of Terpendoles

- Terpendole E is a critical intermediate in the biosynthesis of terpendoles and related indole-diterpenes. The discovery of the terpendole E biosynthetic gene cluster in the fungus Chaunopycnis alba reveals the complex enzymatic processes involved. This understanding has enabled the overproduction of terpendole E by manipulating specific genes (Motoyama et al., 2012).

3. Effects on Microtubule-ATPase Activity and Resistance to Other Inhibitors

- Terpendole E and its derivatives, such as 11-ketopaspaline, demonstrate unique effects on the Eg5–microtubule interaction. They partially inhibit this interaction and show potency against Eg5 mutants resistant to other known inhibitors. This highlights a different mechanism of action for Terpendole E and its derivatives (Tarui et al., 2014).

4. Novel Synthesis Methods for Terpendole E Analogues

- Innovative synthesis methods have been developed for terpendole E analogues. The Nazarov photocyclization technique is an example, providing a mild and efficient method to create novel indoloditerpenoid derivatives with potential as KSP inhibitors (Churruca et al., 2010).

5. Sterol O-Acyltransferase Inhibition

- New terpendole congeners, isolated from the fungus Volutella citrinella, have shown inhibitory activity against sterol O-acyltransferase. The structural diversity among these compounds, including Terpendole I, underlines the importance of their indole–diterpene backbone in this biological activity (Nur et al., 2020).

6. Novel Action on Mitotic Kinesin Eg5 Motor Activity

- Terpendole E (TerE) displays a novel action on the motor activity of mitotic Kinesin Eg5, a critical player in cell division. This action includes inhibiting both motor and microtubule-stimulated ATPase activities of human Eg5, revealing potential applications in understanding and controlling cell division processes (Nakazawa et al., 2003).

Mechanism of Action

Future Directions

Indole-diterpenes, such as Terpendole I, have been recognized for their diverse structures and potent biological activities . Future research could focus on understanding the biosynthetic pathways and modifications of these compounds . Additionally, these compounds could serve as potential lead compounds for pharmaceutical drug discovery .

properties

IUPAC Name |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOANWZRKXOJTC-ZWNZASDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terpendole I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)

![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)

![(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-6-[(1S)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide](/img/structure/B1251085.png)

![(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1251088.png)

![(2S)-2-[3,4-dihydroxy-2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B1251091.png)

![(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one](/img/structure/B1251096.png)